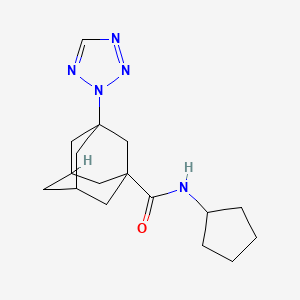![molecular formula C28H27N3O2S B10949881 N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B10949881.png)
N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA: is a complex organic compound with a molecular formula of C28H27N3O2S and a molecular weight of 469.59788 g/mol This compound is characterized by its unique structure, which includes a quinoline ring, an isobutoxyphenyl group, and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications. The isobutoxyphenyl group is then introduced through a substitution reaction. Finally, the thiourea moiety is added via a condensation reaction with benzyl isothiocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the isobutoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its quinoline and thiourea moieties play crucial roles in these interactions, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BENZYL-N’-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA: Similar structure but with an isopropoxy group instead of an isobutoxy group.
N-BENZYL-N’-{[2-(3-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
N-BENZYL-N’-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H27N3O2S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
N-(benzylcarbamothioyl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N3O2S/c1-19(2)18-33-22-12-8-11-21(15-22)26-16-24(23-13-6-7-14-25(23)30-26)27(32)31-28(34)29-17-20-9-4-3-5-10-20/h3-16,19H,17-18H2,1-2H3,(H2,29,31,32,34) |
Clé InChI |
CTDBOWHEQFHHOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10949809.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B10949820.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B10949822.png)

![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10949833.png)
![2,5-Bis[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10949837.png)
![(4-bromo-5-nitro-1H-pyrazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10949838.png)
![4-(butan-2-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B10949845.png)
![1-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B10949852.png)
![ethyl 2-({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10949853.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10949860.png)

![2-[5-Bromo-2-(difluoromethoxy)phenyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10949883.png)
![5-(Naphthalen-2-yl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10949895.png)
